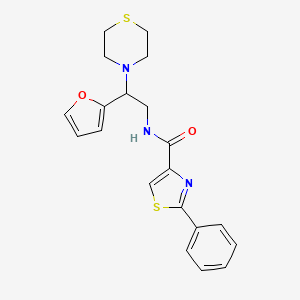

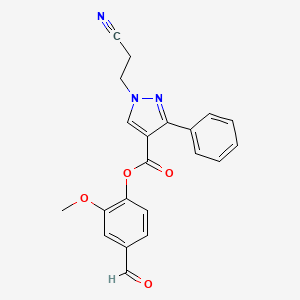

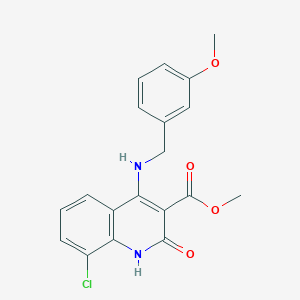

![molecular formula C16H18N4OS B2740376 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 941950-59-0](/img/structure/B2740376.png)

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to TTET involves three-component and three-stage synthetic protocols . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis

The molecular structure of TTET was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR spectrum shows peaks at 3095 cm−1 (NH), 3059 cm−1 (CH, aromatic), 2575 cm−1 (weak, SH), and 1224 cm−1 (C=S) .Chemical Reactions Analysis

Triazoles, which are part of the TTET structure, have been synthesized from various nitrogen sources over the past 20 years . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications

Antiallergy Agents

A study on derivatives similar in structure to the compound investigated their potential as antiallergy agents. These derivatives were found to inhibit allergic reactions effectively in a rat model, indicating their promise for treating allergies. The research involved synthesizing a series of compounds and testing their antiallergy activity, highlighting the potential utility of such molecules in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Herbicidal Activity

Another study synthesized and evaluated N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides for their herbicidal activity. The compounds exhibited moderate to excellent effectiveness against certain weeds, suggesting their application in agricultural herbicides. The research underscores the importance of chemical synthesis in developing novel herbicides to manage weed growth effectively (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).

Antimicrobial Activity

Research on thiazole derivatives of triazoles synthesized and evaluated for antifungal and antibacterial activity indicates a promising avenue for new antimicrobial compound development. This study points to the clinical importance of addressing drug-resistant pathogens and the role of chemical synthesis in discovering novel antimicrobial agents (Turan-Zitouni, Kaplancıklı, Yıldız, Chevallet, & Kaya, 2005).

Anticancer Properties

A paper dedicated to the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole-6-ones as potential anticancer agents reveals the compound's promising activity against cancer cell lines. Some derivatives demonstrated excellent anticancer properties without harming normal somatic cells, providing a foundation for further anticancer drug development (Holota et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel, highlighting the application of thiazole compounds in materials science. These studies offer insights into designing better corrosion inhibitors for protecting metal surfaces in acidic environments, which is crucial for industrial applications (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for TTET is not mentioned, compounds containing a triazole have shown a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

properties

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-3-14(21)17-9-8-12-10-22-16-18-15(19-20(12)16)13-7-5-4-6-11(13)2/h4-7,10H,3,8-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILPTMUTFDBAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

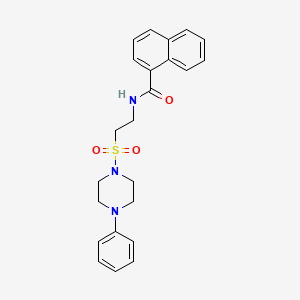

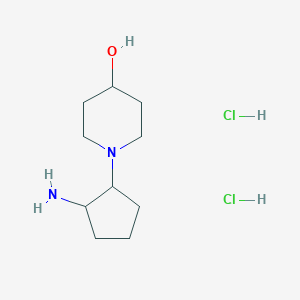

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

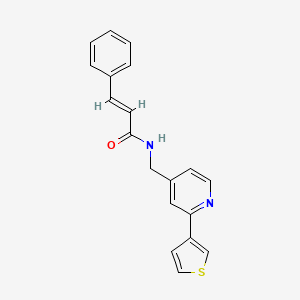

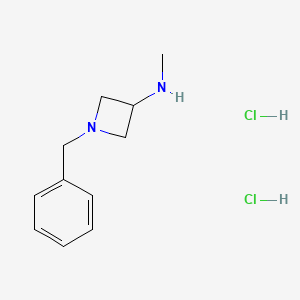

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

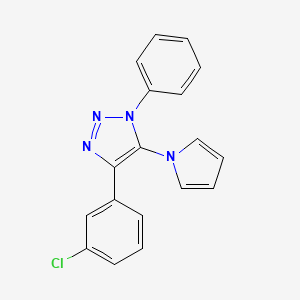

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)

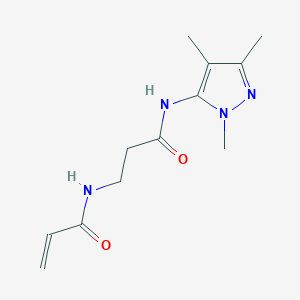

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)